

An In-depth Technical Guide to 1,12-Dihydroxydodecane-d24

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Compound of Interest

Compound Name: 1,12-Dodecane-D24-diol

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1,12-Dihydroxydodecane-d24, a deuterated form of 1,12-dihydroxydodecane. The document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This guide will cover the nomenclature, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as an internal standard in quantitative analysis.

Compound Identification and Nomenclature

The subject of this guide is the deuterated form of a long-chain aliphatic diol. Understanding its precise nomenclature is critical for accurate sourcing and application.

IUPAC Name: dodecane-1,12-diol-d24

This name indicates a twelve-carbon chain (dodecane) with hydroxyl (-OH) groups at positions 1 and 12. The "-d24" suffix specifies that the twenty-four hydrogen atoms on the carbon

backbone have been replaced with deuterium.

Synonyms:

- 1,12-Dodecanediol-d24
- Dodecamethylene glycol-d24[1]

The non-deuterated parent compound, 1,12-dihydroxydodecane, is also known by the following names:

- Dodecane-1,12-diol
- 1,12-Dodecanediol
- Dodecamethylene glycol
- HO(CH₂)₁₂OH

Physicochemical Properties

Specific physicochemical data for 1,12-Dihydroxydodecane-d24 is not readily available in the literature. However, the properties of the non-deuterated analogue, 1,12-dodecanediol, provide a close approximation. It is important to note that deuteration can lead to slight changes in physical properties such as melting point, boiling point, and retention time in chromatography due to the increased molecular weight and alterations in intermolecular interactions.[2][3]

Table 1: Physicochemical Properties of 1,12-Dodecanediol (Non-deuterated)

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆ O ₂	
Molecular Weight	202.33 g/mol	
Appearance	White powder/crystals	
Melting Point	79-81 °C	[4]
Boiling Point	324 °C at 1013 hPa	
Flash Point	176 °C (closed cup)	
Solubility	Soluble in water (28.81 mg/L at 25 °C, estimated)	[5]
logP (o/w)	3.008 (estimated)	[5]

The deuterated compound, 1,12-Dihydroxydodecane-d₂₄, has a molecular weight of approximately 226.48 g/mol .[1]

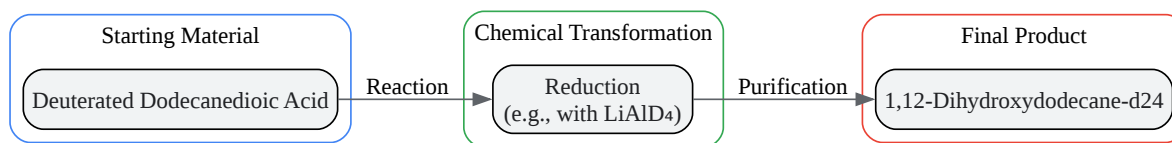
Synthesis of 1,12-Dihydroxydodecane-d₂₄

While a specific, detailed protocol for the synthesis of 1,12-Dihydroxydodecane-d₂₄ is not widely published, it is generally prepared from deuterated starting materials. Common strategies for the synthesis of deuterated compounds include:[6]

- Reduction of a deuterated precursor: A common method involves the reduction of a deuterated dicarboxylic acid or its ester derivative using a strong reducing agent.
- Catalytic deuterium exchange: This method involves the exchange of hydrogen atoms with deuterium on the parent molecule or a synthetic intermediate, often catalyzed by a metal.
- Alkylation using deuterated reagents: Building the molecule with smaller, deuterated building blocks.

For the non-deuterated 1,12-dodecanediol, one synthetic route involves the Baeyer-Villiger oxidation of cyclododecanone to produce lauryl lactone, which is then reduced to the diol.[4] Another approach is the biotransformation of dodecane using recombinant E. coli strains.[7]

Below is a conceptual workflow for the synthesis of 1,12-Dihydroxydodecane-d₂₄, starting from a commercially available deuterated precursor.



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Caption: Conceptual workflow for the synthesis of 1,12-Dihydroxydodecane-d₂₄.

Applications in Research and Drug Development

The primary application of 1,12-Dihydroxydodecane-d₂₄ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).^{[1][8]} Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.^[8]

The Role of Deuterated Internal Standards

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.^{[9][10]} Deuterated compounds are ideal internal standards because they are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.^[11] This co-elution and similar ionization efficiency help to compensate for matrix effects and variations in instrument response.^[8]

The use of deuterium-labeled compounds can significantly improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug.^[10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration.^{[12][13]} This can result in a longer drug half-life and reduced formation of toxic metabolites.^{[13][14]}

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of 1,12-Dihydroxydodecane-d24 as an internal standard for the quantification of its non-deuterated analogue in a biological matrix.

Objective: To quantify 1,12-dodecanediol in a plasma sample.

Materials:

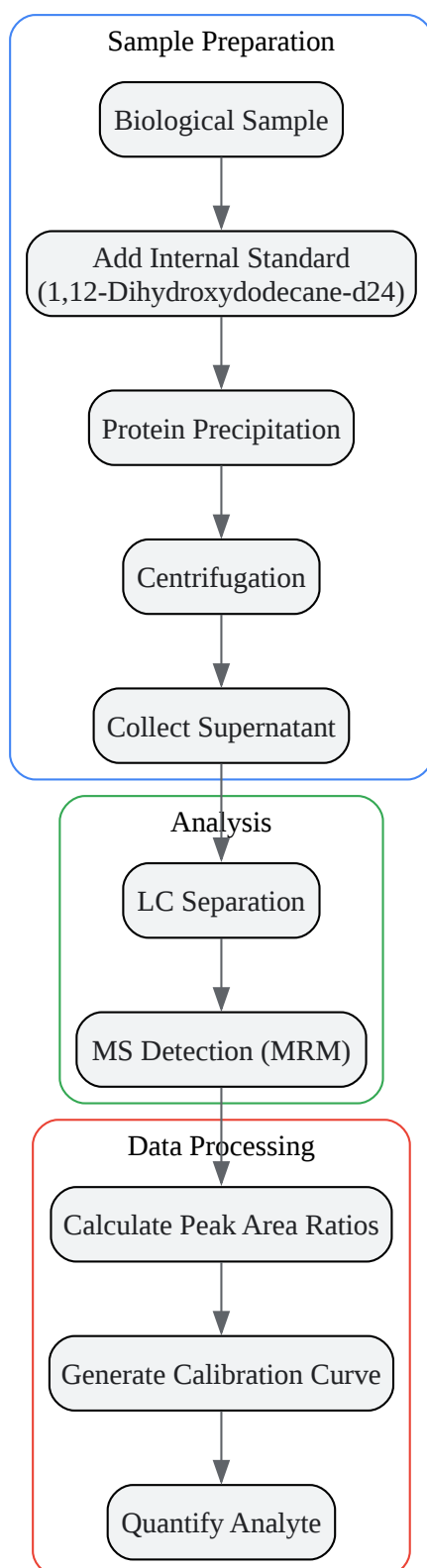
- 1,12-Dodecanediol (analyte)
- 1,12-Dihydroxydodecane-d24 (internal standard)
- Human plasma (or other biological matrix)
- Acetonitrile (protein precipitation solvent)
- Formic acid
- Water (LC-MS grade)
- LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of 1,12-dodecanediol in a suitable organic solvent (e.g., methanol).
 - Prepare a 1 mg/mL stock solution of 1,12-Dihydroxydodecane-d24 in the same solvent.
- Preparation of Calibration Standards and Quality Control Samples:
 - Serially dilute the analyte stock solution to prepare a series of calibration standards at known concentrations in the biological matrix.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 50 μL of each calibration standard, QC sample, and unknown sample, add 10 μL of the internal standard working solution (a diluted solution of the internal standard stock).
 - Add 150 μL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[\[15\]](#)
 - Transfer the supernatant to a clean vial for LC-MS analysis.
- LC-MS Analysis:
 - Liquid Chromatography:
 - Use a suitable C18 column.
 - Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
 - Mass Spectrometry:
 - Use electrospray ionization (ESI) in positive or negative ion mode.
 - Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
 - Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

1,12-Dihydroxydodecane-d₂₄ is a valuable tool for researchers in the field of drug development and bioanalysis. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of its non-deuterated analogue in complex biological matrices. While specific physicochemical and synthetic data for the deuterated compound are not extensively documented, the properties of the parent compound and general principles of deuteration provide a strong foundation for its effective application. As the field of deuterated drugs continues to expand, the importance of such labeled compounds in both preclinical and clinical research is set to grow.

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